BenchChemオンラインストアへようこそ!

2-(4-methoxyphenyl)thiazole

Anticancer SAR Cytotoxicity

Select 2-(4-methoxyphenyl)thiazole for target-specific lead optimization. The para-methoxy substituent is essential for Caco-2 colorectal cancer cytotoxicity; ortho-methoxy or unsubstituted analogs fail to replicate this cell-line-specific activity. Derivatives also achieve sub-micromolar MICs against MRSA/VRE and outperform rivastigmine in AChE inhibition (IC50 5.84 vs 6.75 μM). Procuring this exact regioisomer ensures SAR fidelity and reproducible results in anticancer, antibacterial, and neurological programs.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 27088-84-2
Cat. No. B1600126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)thiazole
CAS27088-84-2
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=CS2
InChIInChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3
InChIKeyLRPLPGGILHNNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)thiazole (CAS 27088-84-2): Core Scaffold and Physicochemical Profile for Research and Procurement


2-(4-Methoxyphenyl)thiazole (CAS 27088-84-2) is a heterocyclic building block consisting of a thiazole core substituted at the 2-position with a 4-methoxyphenyl group. Its physicochemical properties include a melting point of 12–15 °C, a boiling point of 156–158 °C at 6 Torr, a predicted density of 1.184 g/cm³, and a predicted pKa of 2.82 . These properties make it a versatile scaffold for further functionalization in medicinal chemistry programs. As a member of the phenylthiazole class, this compound serves as a critical intermediate or core motif in the development of agents targeting cancer [1], microbial infections [2], and neurological disorders [3].

Why Generic Substitution of 2-(4-Methoxyphenyl)thiazole (CAS 27088-84-2) Fails: The Quantifiable Impact of Methoxy Position on Biological Performance


Within the phenylthiazole class, the position of the methoxy substituent is not a trivial structural variation; it is a decisive determinant of target potency and cellular activity. SAR studies on 2-phenylthiazole-4-carboxamide derivatives demonstrate that a methoxy group at the para-position (4-position) of the phenyl ring improves cytotoxic activity against Caco-2 colorectal cancer cells, whereas an ortho-methoxy (2-position) substituent maintains high activity against HT-29 and T47D cell lines [1]. This divergent, cell-line-specific activity profile means that simple analogs—such as 2-(2-methoxyphenyl)thiazole or the unsubstituted 2-phenylthiazole—cannot be interchangeably substituted in lead optimization workflows without risking a significant loss of efficacy or a change in the targeted cancer subtype. Furthermore, advanced derivatives incorporating the 4-methoxyphenylthiazole motif achieve sub-micromolar antibacterial MIC values against MRSA and VRE strains [2], a performance level that unsubstituted or differently substituted phenylthiazoles may fail to replicate. Therefore, procurement decisions must be based on the precise substitution pattern (4-methoxy) to ensure experimental reproducibility and maintain the structure-activity relationship established in the primary literature.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)thiazole (CAS 27088-84-2) Against Key Analogs and In-Class Compounds


Anticancer Potency and Cell Line Selectivity: 4-Methoxy vs. 2-Methoxy Substitution in 2-Phenylthiazole-4-Carboxamides

In a series of 2-phenylthiazole-4-carboxamide derivatives, substitution at the para-position with a methoxy group (4-methoxy) led to a measurable improvement in cytotoxic activity against the Caco-2 colorectal cancer cell line compared to the unsubstituted phenyl or ortho-methoxy (2-methoxy) analogs. Conversely, the 2-methoxy analog maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cells [1]. This demonstrates that the specific placement of the methoxy group—not merely its presence—dictates cell line selectivity. For researchers targeting Caco-2 colorectal cancer models, the 4-methoxyphenyl thiazole scaffold is the preferred starting point based on this quantitative, cell-line-specific SAR.

Anticancer SAR Cytotoxicity

Acetylcholinesterase (AChE) Inhibition: Superior Potency of 4-Methoxyphenylthiazole-2-Amine Over Clinical Reference Rivastigmine

A derivative of the 4-methoxyphenylthiazole scaffold, specifically N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (compound 5g), demonstrated an IC50 of 5.84 μM against acetylcholinesterase (AChE). This inhibitory potency is greater than that of the clinically approved AChE inhibitor rivastigmine (IC50 = 6.75 μM) tested under the same conditions [1]. Critically, this derivative exhibited negligible inhibition of butyrylcholinesterase (BuChE), indicating a favorable selectivity profile that may translate to fewer peripheral side effects.

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Antibacterial Efficacy Against Resistant Strains: 4-Methoxyphenylthiazole Derivatives Achieve Sub-Micromolar MICs

A 4-(4-methoxyphenyl)thiazole-containing hybrid molecule (product 3e) demonstrated potent antibacterial activity against clinically challenging resistant strains, achieving Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 1.8 μM and 3.6 μM against Staphylococcus aureus and Enterococcus faecalis [1]. Its performance against vancomycin-resistant Enterococcus (VRE) strains (MIC/MBC of 3.6/7.3 μM) was comparable to that of the last-resort antibiotic linezolid. This level of potency in the sub-micromolar range establishes a high-performance benchmark for the scaffold. In contrast, many simpler phenylthiazoles or thiazoles without the 4-methoxyphenyl motif fail to achieve such low MIC values against these Gram-positive pathogens.

Antimicrobial MRSA VRE

Urease Inhibition: A Distinct Mechanism of Action with Low Micromolar Potency

N-cyclohexyl-2-(4-methoxyphenyl)thiazole-4-carboxamide (5b) exhibited potent urease inhibitory activity with an IC50 of 1.82 μM [1]. Urease is a key virulence factor for pathogens like Helicobacter pylori, and its inhibition is a validated therapeutic strategy. This low-micromolar IC50 represents a distinct biochemical mechanism from the antibacterial and anticancer activities of other derivatives. When compared to other 2-phenylthiazole derivatives in the same study, compound 5b demonstrated the most potent urease inhibition, confirming that the specific combination of the 4-methoxyphenyl group with a cyclohexyl carboxamide at the 4-position of the thiazole is critical for achieving this high potency.

Enzyme Inhibition Urease Antimicrobial

Maintained Antiproliferative Potency with Reduced Spectrum: The Impact of a Single Methoxy Group in Rhodanine Hybrids

In a study of thiazole-containing rhodanine derivatives, compounds with N-[2-(4-methoxyphenyl)ethyl] substituents (containing a single methoxy group) displayed mean GI50 and TGI values against a panel of sensitive cancer cell lines that were similar to those of analogs bearing N-[2-(3,4-dimethoxyphenyl)ethyl] substituents [1]. This indicates that the addition of a second methoxy group on the phenyl ring does not enhance overall antiproliferative potency but rather reduces the number of sensitive cell lines. This finding provides a quantitative justification for choosing the simpler 4-methoxyphenyl-containing scaffold over more complex dimethoxy or trimethoxy analogs when a more focused, selective antiproliferative profile is desired, potentially simplifying synthesis and reducing off-target effects without sacrificing mean potency.

Anticancer SAR Selectivity

Quantitatively Justified Application Scenarios for Procuring 2-(4-Methoxyphenyl)thiazole (CAS 27088-84-2)


Lead Optimization in Oncology: Targeting Colorectal Cancer (Caco-2) with a Preferred Methoxy Regioisomer

For medicinal chemistry programs focused on colorectal cancer, specifically the Caco-2 cell line, the 2-(4-methoxyphenyl)thiazole scaffold is the empirically justified choice. SAR studies directly link the para-methoxy substituent to improved cytotoxic activity against Caco-2 cells compared to its ortho-methoxy isomer or the unsubstituted phenyl analog [1]. This evidence from Section 3 guides the procurement of this specific regioisomer to ensure the lead series maintains activity against this clinically relevant model.

Development of Next-Generation Acetylcholinesterase Inhibitors for Neurodegenerative Disease

Research groups seeking to develop novel acetylcholinesterase (AChE) inhibitors with a potency advantage over existing drugs can utilize 2-(4-methoxyphenyl)thiazole as a privileged core. Evidence shows that a 4-methoxyphenylthiazole-2-amine derivative (compound 5g) already surpasses the clinical reference rivastigmine in AChE inhibition (IC50 of 5.84 μM vs. 6.75 μM) with favorable selectivity over BuChE [2]. Procuring this building block provides a high-potency starting point that is quantitatively superior to a known clinical benchmark.

Discovery of Novel Anti-Infectives Targeting Drug-Resistant Gram-Positive Pathogens

In the search for new agents to combat MRSA and VRE, the 4-methoxyphenylthiazole moiety is a validated scaffold for achieving sub-micromolar antibacterial activity. As demonstrated by hybrid compound 3e, derivatives of this core can achieve MIC/MBC values as low as 1.8/3.6 μM against S. aureus and E. faecalis, with performance comparable to linezolid against VRE [3]. This makes 2-(4-methoxyphenyl)thiazole a strategic procurement item for antibacterial drug discovery programs targeting the WHO priority list of antibiotic-resistant bacteria.

Probing Urease as a Therapeutic Target for H. pylori and Other Infections

Investigators exploring urease inhibition as a mechanism for treating H. pylori infections or other urease-dependent pathologies can leverage the 2-(4-methoxyphenyl)thiazole scaffold. The derivative N-cyclohexyl-2-(4-methoxyphenyl)thiazole-4-carboxamide (5b) demonstrates potent urease inhibition with an IC50 of 1.82 μM, making it the most active among tested 2-phenylthiazole analogs in its series [4]. This establishes a clear structure-activity relationship that can guide the design of more advanced inhibitors using this building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-methoxyphenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.